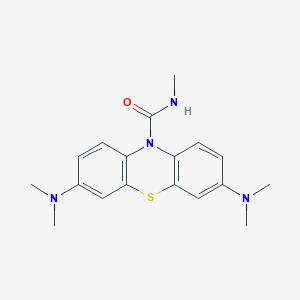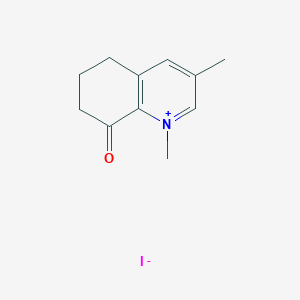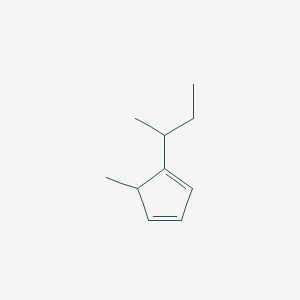
3,6-Dinitrooct-4-ene-2,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dinitrooct-4-ene-2,7-dione is an organic compound characterized by the presence of nitro groups and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dinitrooct-4-ene-2,7-dione typically involves the nitration of oct-4-ene-2,7-dione. This can be achieved through the reaction of oct-4-ene-2,7-dione with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the dinitro compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, concentration of reagents, and reaction time, to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
3,6-Dinitrooct-4-ene-2,7-dione can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the nitro groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3,6-Dinitrooct-4-ene-2,7-dione is not well-documented. compounds with nitro groups are known to interact with biological molecules through various pathways, including:
Molecular Targets: Nitro compounds can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: Nitro compounds can generate reactive oxygen species (ROS) through redox reactions, leading to oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrotoluene: Similar in having nitro groups, but differs in the aromatic ring structure.
1,3-Dinitrobenzene: Another nitro compound with an aromatic ring, differing in the position of nitro groups.
2,4,6-Trinitrotoluene (TNT): A well-known nitro compound with three nitro groups on an aromatic ring.
Uniqueness
3,6-Dinitrooct-4-ene-2,7-dione is unique due to its conjugated diene system and the presence of nitro groups on a non-aromatic backbone
Properties
CAS No. |
111725-70-3 |
|---|---|
Molecular Formula |
C8H10N2O6 |
Molecular Weight |
230.17 g/mol |
IUPAC Name |
3,6-dinitrooct-4-ene-2,7-dione |
InChI |
InChI=1S/C8H10N2O6/c1-5(11)7(9(13)14)3-4-8(6(2)12)10(15)16/h3-4,7-8H,1-2H3 |
InChI Key |
WLUJQLCUQRRMKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C=CC(C(=O)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(2-Hydroxybenzoyl)phenyl]-N-phenylbenzamide](/img/structure/B14322771.png)







![({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane](/img/structure/B14322842.png)
![1,10-Dichloro-1,10-distannabicyclo[8.8.8]hexacosane](/img/structure/B14322844.png)


![1,1'-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14322872.png)
